![molecular formula C20H19N3OS B2836908 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide CAS No. 2034473-77-1](/img/structure/B2836908.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds usually involves several steps and depends on the starting materials available. The imidazo[2,1-b]thiazole moiety can be synthesized from 2-aminothiazoles and α-halocarbonyl compounds . The benzamide moiety can be synthesized from the corresponding benzoic acid and an amine in the presence of a coupling agent.Applications De Recherche Scientifique
- Imidazo[2,1-b][1,3]thiazoles and their derivatives have shown promise as potential anticancer agents . Researchers have synthesized novel compounds containing this core structure and evaluated their cytotoxic effects against cancer cell lines. Further studies explore their mechanisms of action and potential for targeted cancer therapy.
- Some imidazo[2,1-b][1,3]thiazole derivatives exhibit antiviral properties. These compounds may interfere with viral replication or entry, making them valuable candidates for developing antiviral drugs . Investigating their efficacy against specific viruses is an ongoing area of research.
- The imidazole-thiazole scaffold contributes to antioxidant activity. Compounds with this structure may scavenge free radicals and protect cells from oxidative damage . Understanding their antioxidant mechanisms could lead to novel therapeutic strategies.
- Imidazole-containing compounds have been explored for their immunomodulatory effects. By influencing immune responses, these molecules could play a role in treating autoimmune diseases or enhancing immune function .
- Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives form a distinct group of pharmaceutically relevant compounds. Some of these compounds exhibit tuberculostatic activity, which is crucial in the fight against tuberculosis .
- Researchers have designed compounds that incorporate both histone deacetylase (HDAC) inhibitory functionality and phosphoinositide 3-kinase (PI3K) inhibition. These dual-acting inhibitors hold promise for cancer drug development, targeting multiple pathways simultaneously .
Anticancer Properties
Antiviral Activity
Antioxidant Potential
Immunomodulation
Tuberculostatic Agents
Dual-Acting Inhibitors
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-8-15(14(2)11-13)19(24)21-17-6-4-3-5-16(17)18-12-23-9-10-25-20(23)22-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFGDCVDRYZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.